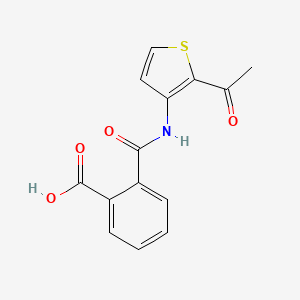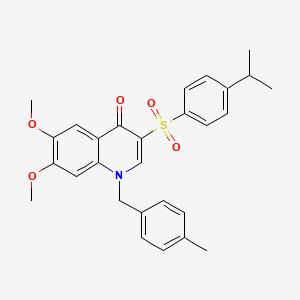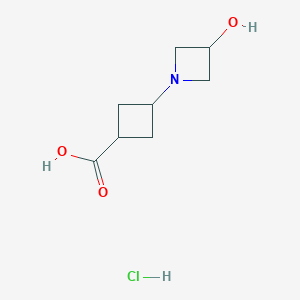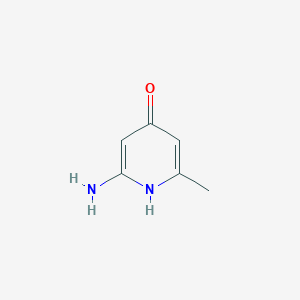
N1,N5-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N5-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide, commonly known as BCN, is a chemical compound that has gained significant importance in scientific research due to its unique properties. BCN is a sulfonamide derivative that has been extensively studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Fuel Cell Applications
Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. These copolyimides, synthesized from disulfonated diamines and naphthalenetetracarboxylic dianhydride (NDA), show promising properties such as water sorption, proton conductivity, and methanol permeability, making them suitable for direct methanol fuel cell (DMFC) performance. The molecular structure significantly influences the hydrolytic stability and proton conductivity of these membranes, essential for fuel cell efficiency (Einsla et al., 2005).
Sensor Development
A core-substituted naphthalene diimide sensor bearing a bis-sulfonamide group has been developed for fluoride ion detection. This sensor demonstrates high selectivity and reactivity towards fluoride ions over other anions, offering a potential tool for environmental monitoring and analysis (Bhosale et al., 2009).
Membrane Technology
New membranes based on sulfonated aromatic copolyimides with controlled degrees of sulfonation have been prepared for applications such as fuel cell membranes. These membranes exhibit high thermal stability and ion exchange capacity, crucial for efficient fuel cell operation (Rabiee et al., 2008).
Organic Electronics
The study of naphthalene and perylene bisimides for organic field-effect transistors (OFETs) fabrication highlights the importance of these compounds in developing solution-processable organic semiconductors. The electrochemical characterization of these bisimides shows a clear dependence of their reduction potential on the nature of the substituent, affecting the charge transport properties essential for OFETs performance (Gawryś et al., 2009).
Material Properties Enhancement
Polyimides containing naphthalene pendant groups and flexible ether linkages have been developed, showcasing improvements in material properties such as thermal stability, mechanical strength, and dielectric constants. These advancements are beneficial for various applications, including electronics and coatings (Wang & Leu, 2000).
Propiedades
IUPAC Name |
1-N,5-N-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O4S2/c23-15-5-1-7-17(13-15)25-31(27,28)21-11-3-10-20-19(21)9-4-12-22(20)32(29,30)26-18-8-2-6-16(24)14-18/h1-14,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXINIJLSBGLRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2643001.png)

![1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2643004.png)


![4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2643008.png)




![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)
![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)
